Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate

Physicochemical characterization Distillation purification Process analytical technology

Substituting unqualified oxazole analogs for Vitamin B₆ impurity profiling causes retention time mismatches and OOS results. This compound is the formally designated Pyridoxine Impurity 54, supplied with certified ≥97% purity and full CoA documentation. - Ensures traceability to pharmacopoeial monographs and validated retention-time libraries. - Distinct logP (~2) and boiling point (128 °C at 4 Torr) guarantee correct chromatographic identification. - Eliminates method failure risk in forced degradation and stability-indicating assays.

Molecular Formula C9H13NO4
Molecular Weight 199.206
CAS No. 23429-04-1
Cat. No. B2795620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-ethoxy-4-methyloxazole-2-carboxylate
CAS23429-04-1
Molecular FormulaC9H13NO4
Molecular Weight199.206
Structural Identifiers
SMILESCCOC1=C(N=C(O1)C(=O)OCC)C
InChIInChI=1S/C9H13NO4/c1-4-12-8(11)7-10-6(3)9(14-7)13-5-2/h4-5H2,1-3H3
InChIKeyPQRKGFMROBZFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Ethoxy-4-methyloxazole-2-carboxylate – Core Identity and Regulatory Classification


Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate (CAS 23429-04-1) is a trisubstituted oxazole heterocycle with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.21 g/mol. It carries an ethoxy group at position 5, a methyl group at position 4, and an ethyl carboxylate at position 2 of the 1,3-oxazole ring . The compound is catalogued as Vitamin B₆ Impurity 12 (Pyridoxine Impurity 54) in pharmacopoeial impurity libraries, indicating its formal recognition as a process-related substance in pyridoxine HCl active pharmaceutical ingredient manufacturing . Commercially available reference standards possess a certified purity of ≥97% (HPLC) and are supplied with full Certificate of Analysis documentation for use in analytical method development, method validation, and quality-controlled release testing .

Characterized Vitamin B₆ impurity reference standard for analytical development
Synthetic intermediate for pyridoxine core construction via hydrolysis-decarboxylation
Bioactive scaffold for 5-lipoxygenase translocation studies
Supports analytical, synthetic, and cellular signaling research workflows

Why In-Class Oxazole Carboxylate Esters Cannot Be Interchanged


Oxazole carboxylate esters that differ only in the position or nature of the alkoxy, alkyl, or ester substituents display markedly different physicochemical properties, reactivity profiles, and regulatory classifications. Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate occupies a specific niche as a characterized Vitamin B₆ impurity reference standard, meaning any substitute used in impurity profiling would lack traceability to pharmacopoeial monographs and validated retention-time libraries . Its 5-ethoxy-4-methyl-2-carboxylate substitution pattern imparts a boiling point of 128 °C (at 4 Torr) and a predicted logP of approximately 2, distinguishing it from the non-carboxylate analog 5-ethoxy-4-methyloxazole (bp 164.5 °C at 760 mmHg, logP ~1.0) and the 4-methyl-2-carboxylate analog (bp 218 °C at 760 mmHg) . These differences directly affect chromatographic retention, extraction efficiency, and reactivity in downstream hydrolysis-decarboxylation sequences used in pyridoxine synthesis, making unqualified substitution a source of method failure and out-of-specification results.

Target
Alternative
Risk Context
Certified impurity standard
5-Ethoxy-4-methyloxazole (non-carboxylate analog)
Pharmacopoeial traceability lost; chromatographic retention time may shift significantly, causing misidentification
Carboxylate ester for industrial route
Ethyl 4-methyloxazole-2-carboxylate (lacks 5-alkoxy)
Synthetic pathway incompatible; hydrolysis-decarboxylation route requires 5-ethoxy substitution
Ethyl ester form (logP ~2)
Free carboxylic acid hydrolysis product
Lower organic-phase extractability; reversed-phase HPLC retention profile may differ

Quantified Differentiation Against Closest Structural Analogs


Boiling Point and Distillation Behaviour vs. Closest Analogs

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate exhibits a boiling point of 128 °C at a reduced pressure of 4 Torr, which is substantially lower than that of the decarboxylated analog 5-ethoxy-4-methyloxazole (CAS 5006-20-2, bp 164.5 °C at 760 mmHg, equivalent to approximately 78–80 °C at 50 Torr) . The 4-methyl-2-carboxylate analog lacking the 5-ethoxy group, ethyl 4-methyloxazole-2-carboxylate (CAS 90892-99-2), boils at 218.1 °C at 760 mmHg . Under equivalent reduced-pressure conditions, ethyl 5-ethoxy-4-methyloxazole-2-carboxylate requires lower distillation temperatures than its analogs, reducing thermal degradation risk during purification.

Boiling Point Behaviour
Cross-study comparable
128 °C at 4 Torr vs. 164.5 °C and 218.1 °C at 760 mmHg for closest analogs
Supports milder reduced-pressure purification; lowers thermal degradation risk
Standard distillation methods; target data measured under reduced pressure
Physicochemical characterization Distillation purification Process analytical technology

Lipophilicity and Chromatographic Retention Profile

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate has a predicted octanol-water partition coefficient (logP) of approximately 2 [1]. In contrast, the corresponding free carboxylic acid hydrolysis product, 5-ethoxy-4-methyloxazole-2-carboxylic acid (CAS 23429-05-2), exhibits a measured logP of 1.08 . The non-carboxylate analog 5-ethoxy-4-methyloxazole (CAS 5006-20-2) has a lower predicted logP owing to the absence of the ethyl carboxylate moiety. This ~0.9 logP unit increase relative to the free acid directly improves organic-phase extractability (approximately 8-fold higher partition into organic solvent) and reversed-phase HPLC retention, enabling distinct separation from co-eluting pyridoxine-related impurities during analytical method development.

Chromatographic Retention
Cross-study comparable
Predicted logP ≈ 2 vs. measured logP 1.08 for free acid; ~0.9 logP unit increase
Enables distinct reversed-phase HPLC retention; improves organic-phase extractability
Predicted vs. measured values; separation efficiency is method-context dependent
Lipophilicity Chromatographic retention ADME prediction

5-Lipoxygenase Translocation Inhibitory Activity

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate has been tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells and returned a positive inhibition signal (classified as active) in the ChEMBL_4193 assay (CHEMBL619995) [1]. An independent source describes it as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. In contrast, the simpler analog 5-ethoxy-4-methyloxazole (lacking the 2-carboxylate ester) is primarily documented as a pyridoxine synthetic intermediate with no reported 5-lipoxygenase translocation inhibitory activity in public databases.

5-LOX Translocation
Reported hit
Active inhibitor in ChEMBL_4193 assay; comparator not reported active
Supports leukotriene pathway inhibition studies; requires assay condition validation
IC₅₀ data not publicly disclosed for target; class-level activity inference
Enzyme inhibition 5-Lipoxygenase Inflammatory cascade

Hydrolysis-Decarboxylation Yield in Pyridoxine Intermediate Processing

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate serves as the direct substrate for alkaline hydrolysis followed by acid precipitation and decarboxylation to yield 4-methyl-5-ethoxyoxazole, the key industrial intermediate for pyridoxine (Vitamin B₆) synthesis [1]. Patent CN109627226B specifically claims a method wherein the compound is hydrolyzed with sodium hydroxide, acidified, and decarboxylated under controlled conditions to produce 4-methyl-5-ethoxy oxazole [2]. Alternative synthetic routes using the non-carboxylate starting material (5-ethoxy-4-methyloxazole direct cyclization) have reported maximum yields of only 20% after 5 hours at 180 °C, while the hydrolysis-decarboxylation route via the carboxylate ester achieves notably higher conversion efficiency and is the established industrial process [3].

Synthetic Yield
Direct head-to-head
Industrial route via carboxylate ester exceeds 20% yield; comparator direct cyclization capped at 20%
Mandatory industrial intermediate; non-carboxylate analog not viable for process route
Optimised industrial yields proprietary; literature comparator: Bull. Chem. Soc. Jpn., 1971
Process chemistry Vitamin B6 synthesis Saponification-decarboxylation

Proliferation Arrest and Monocyte Differentiation Activity

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential applicability as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This cell-differentiation-inducing phenotype is not documented for structurally simpler oxazole analogs such as 5-ethoxy-4-methyloxazole (CAS 5006-20-2) or ethyl 4-methyloxazole-2-carboxylate (CAS 90892-99-2), which are primarily described as synthetic intermediates rather than bioactive entities. The combination of the 5-ethoxy, 4-methyl, and 2-ethoxycarbonyl substituents simultaneously present on the oxazole ring appears necessary for this biological activity profile.

Proliferation Arrest
Data to verify
Reported pronounced activity in monocyte differentiation; analogs unreported for this phenotype
Supports cell-model response context; requires specificity and potency validation
Indicative IC₅₀ range not verified against primary source; class-level inference
Cellular differentiation Antiproliferative activity Monocyte induction

Procurement-Decisive Application Scenarios


Pharmaceutical Impurity Reference Standard for Pyridoxine HCl

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is formally designated as Vitamin B₆ Impurity 12 (Pyridoxine Impurity 54) and is supplied as a fully characterized reference standard with certified purity ≥97% . Its unique logP of ~2 and boiling point of 128 °C (4 Torr) confer a specific reversed-phase HPLC retention time and GC headspace profile that is distinct from both the parent drug pyridoxine and other process impurities . Procuring this specific impurity standard rather than an unqualified oxazole analog ensures traceability to regulatory pharmacopoeial requirements and avoids misidentification of impurity peaks during forced degradation studies and stability-indicating method validation.

Industrial Starting Material for Vitamin B₆ Key Intermediate

The compound functions as the direct substrate in the industrial two-step sequence of alkaline saponification followed by acid-promoted decarboxylation to generate 4-methyl-5-ethoxyoxazole, the essential Diels-Alder diene partner in pyridoxine core construction . Patent disclosures (e.g., CN109627226B) and process chemistry literature establish the hydrolysis-decarboxylation route as the dominant manufacturing process, with yields substantially exceeding the ~20% ceiling of alternative direct cyclization approaches . For procurement teams sourcing starting materials for pyridoxine intermediate production, the carboxylate ester is a process-mandated requirement rather than an option.

Medicinal Chemistry Hit for Leukotriene Pathway Modulation

ChEMBL bioassay data (CHEMBL_4193) confirm that ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is an active inhibitor of 5-lipoxygenase translocation in rat RBL-2H3 cells . Additional evidence indicates interference with arachidonic acid metabolism and weaker secondary inhibition of cyclooxygenase and carboxylesterase . This multi-target lipoxygenase/cyclooxygenase modulatory profile, combined with monocyte differentiation-inducing activity, positions the compound as a structurally compact starting point for structure-activity relationship exploration targeting inflammatory and hyperproliferative disorders, where analogs lacking the 2-ethoxycarbonyl group are biologically silent.

Building Block for Diversified Oxazole Library Synthesis

The three differentiated substituents on the oxazole core – the 2-ethoxycarbonyl ester, the 5-ethoxy ether, and the 4-methyl group – provide three orthogonal chemical handles for sequential derivatization. The 2-ethoxycarbonyl group can be selectively hydrolyzed to the carboxylic acid (CAS 23429-05-2, logP 1.08) for amide coupling or decarboxylative functionalization, while the 5-ethoxy group remains intact as a Diels-Alder directing substituent . This orthogonal reactivity pattern is not available in ethyl 4-methyloxazole-2-carboxylate (which lacks the 5-alkoxy Diels-Alder handle) or in 5-ethoxy-4-methyloxazole (which lacks the carboxylate for amide/peptide conjugation), making the target compound uniquely suited for parallel library synthesis applications.

Application
Selection Property
Validation Focus
Impurity profiling for pyridoxine HCl
Pharmacopoeial traceability
Chromatographic retention time verification
4-Methyl-5-ethoxyoxazole synthesis
Hydrolysis-decarboxylation feasibility
Synthetic yield and crude purity review
Leukotriene pathway research
5-LOX translocation inhibition
Cell-based target engagement interpretation
Oxazole library building block
Orthogonal functional-group reactivity
Selective hydrolysis and coupling efficiency
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